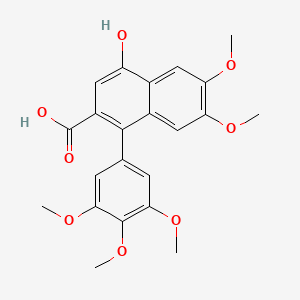

4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid

Description

Properties

CAS No. |

6305-50-6 |

|---|---|

Molecular Formula |

C22H22O8 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C22H22O8/c1-26-16-9-12-13(10-17(16)27-2)20(14(22(24)25)8-15(12)23)11-6-18(28-3)21(30-5)19(7-11)29-4/h6-10,23H,1-5H3,(H,24,25) |

InChI Key |

VZTKXOGSLJCWDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C=C(C3=CC(=C(C=C32)OC)OC)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the acylation of a naphthalene derivative followed by a series of functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups enhances the ability to scavenge free radicals and inhibit lipid peroxidation. For instance, derivatives of naphthalene compounds have shown improved antioxidant activity through mechanisms involving the reduction of oxidative stress in cellular environments .

Anticancer Activity

Several studies have investigated the anticancer potential of related naphthalene derivatives. In vitro assays demonstrated that compounds with similar structures significantly inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, certain derivatives exhibited IC50 values in the range of 5.1 to 22.08 µM against these cell lines, indicating promising therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HepG2 | 6.19 ± 0.50 |

| Derivative B | MCF-7 | 5.10 ± 0.40 |

| Derivative C | HCT116 | 8.37 ± 0.70 |

Material Science Applications

The unique structural characteristics of 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid also lend it potential applications in material science:

- Organic Electronics : Its electron-rich structure may be utilized in organic photovoltaics or organic light-emitting diodes (OLEDs).

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact on Herbicidal Activity

The herbicidal activity against rape is consistent across analogs with bulky aromatic substituents, suggesting that steric and electronic properties of the R1 group influence target selectivity .

Protein Binding and Solubility

The carboxylic acid group in the target compound enhances interactions with human serum albumin (HSA) compared to non-acid analogs:

Table 2: HSA Binding Parameters

The higher binding affinity of the target compound is attributed to the 3,4,5-trimethoxyphenyl group’s ability to engage in hydrophobic interactions and the carboxylic acid’s hydrogen-bonding capacity .

Anticancer Activity and Mechanism

The 3,4,5-trimethoxyphenyl moiety is shared with tubulin-targeting agents like combretastatin A-4 and podophyllotoxin. A comparative analysis is provided below:

Table 3: Anticancer Activity of Trimethoxyphenyl-Containing Compounds

The target compound’s carboxylic acid group may circumvent solubility issues faced by combretastatin A-4 and podophyllotoxin, though its anticancer mechanism remains less defined .

Biological Activity

4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including anti-inflammatory effects, antioxidant properties, and potential therapeutic applications.

Structural Information

- Molecular Formula : C22H22O8

- SMILES : COC1=CC(=CC(=C1OC)OC)C2=C(C=C(C3=CC(=C(C=C32)OC)OC)O)C(=O)O

- InChI Key : VZTKXOGSLJCWDJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anti-inflammatory Activity

A study on related compounds from Heliotropium ovalifolium revealed significant anti-inflammatory properties. The bioassay-guided fractionation identified compounds with IC(50) values for inhibiting interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in human monocytic cells. Although specific data for the compound is limited, the structural similarities suggest potential for similar activity.

| Compound | IL-6 Inhibition IC(50) (µM) | TNF-alpha Inhibition IC(50) (µM) |

|---|---|---|

| 4-Hydroxy-6,7-dimethoxy-naphthalene | 2.4 | 15.6 |

| 6-Hydroxy-5,7-dimethoxy-naphthalene | 2.0 | 7.0 |

These findings indicate that derivatives of naphthalene carboxylic acids may have therapeutic potential in treating inflammatory disorders such as rheumatoid arthritis and psoriasis .

Antioxidant Properties

Compounds with similar phenolic structures have shown antioxidative properties, which can protect against oxidative stress-related damage. The antioxidant mechanisms typically involve scavenging free radicals and modulating cellular signaling pathways associated with oxidative stress .

Case Studies and Research Findings

While specific literature on this compound is sparse, related studies provide insights into its potential effects:

- Anti-cancer Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell viability. For instance, phenolic compounds have demonstrated significant cytotoxicity against prostate (PC-3) and breast cancer (MCF-7) cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Mechanisms of Action : Research has highlighted that phenolic compounds can influence various cellular mechanisms, including the modulation of inflammatory cytokines and the activation of antioxidant defense systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves electrophilic substitution or coupling reactions due to its polyaromatic structure. For analogous naphthalene derivatives, oxidation with potassium permanganate or chromium trioxide is common for introducing hydroxyl/carboxylic groups, while methoxy groups may be introduced via alkylation using methyl iodide under basic conditions . Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents like DMF may enhance solubility of intermediates, while controlled stoichiometry of methoxy-group precursors minimizes side reactions. Yield improvements often require iterative HPLC or TLC monitoring .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying substitution patterns. For example:

- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) should align with expected integration ratios.

- ¹³C NMR : Carboxylic acid carbons appear at δ ~170–175 ppm, while aromatic carbons with electron-donating groups (e.g., methoxy) resonate upfield .

- IR Spectroscopy : A broad O-H stretch (~2500–3000 cm⁻¹) and carboxylic acid C=O stretch (~1680–1720 cm⁻¹) confirm functional groups .

Q. What solubility characteristics should be considered for in vitro assays involving this compound?

- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In basic buffers (pH > 8), deprotonation enhances aqueous solubility. For organic solvents, DMSO or methanol are preferred for stock solutions, but compatibility with assay buffers (e.g., PBS) must be validated via dynamic light scattering to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the naphthalene core in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For example, methoxy groups at positions 6 and 7 are electron-donating, directing electrophiles to the 1- and 4-positions of the naphthalene ring. Molecular electrostatic potential (MESP) surfaces further visualize nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in observed vs. predicted NMR splitting patterns?

- Methodological Answer : Discrepancies may arise from hindered rotation of the 3,4,5-trimethoxyphenyl substituent, causing non-equivalent protons. Variable Temperature (VT) NMR can confirm this: coalescence of split peaks at elevated temperatures indicates dynamic effects. Alternatively, NOESY/ROESY experiments detect through-space interactions to validate spatial arrangements .

Q. How can researchers optimize catalytic systems for selective demethylation of methoxy groups in this compound?

- Methodological Answer : Selective demethylation requires Lewis acids (e.g., BBr₃) under controlled conditions. For instance, BBr₃ in dichloromethane at −78°C preferentially cleaves methoxy groups adjacent to electron-withdrawing carboxylic acids. Monitoring via mass spectrometry ensures intermediates are tracked, while quenching with methanol arrests overreaction .

Q. What experimental designs minimize degradation during long-term stability studies?

- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. HPLC-MS detects oxidative byproducts (e.g., quinone formation from hydroxyl groups). Lyophilization or storage in amber vials under inert gas (N₂/Ar) mitigates photooxidation and hydrolysis .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across cell lines?

- Methodological Answer : Variability may stem from differences in membrane permeability or metabolic enzyme expression. Normalize data using cell viability assays (e.g., MTT) and quantify intracellular compound levels via LC-MS. Co-administration with efflux inhibitors (e.g., verapamil for P-gp) clarifies transport-mediated discrepancies .

Q. Why do DSC thermograms show multiple melting points for crystallized batches?

- Methodological Answer : Polymorphism or solvate formation can cause this. X-ray Powder Diffraction (XRPD) distinguishes crystalline forms, while TGA-FTIR identifies solvent loss. Recrystallization from different solvents (e.g., ethanol vs. acetonitrile) isolates stable polymorphs .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.